molecular formula C8H9IO B6228295 (4-iodo-2-methylphenyl)methanol CAS No. 1261747-54-9

(4-iodo-2-methylphenyl)methanol

Cat. No.: B6228295
CAS No.: 1261747-54-9
M. Wt: 248.1
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Description

(4-Iodo-2-methylphenyl)methanol is a halogenated aromatic alcohol characterized by an iodine substituent at the para position and a methyl group at the ortho position of the benzene ring, with a hydroxymethyl (-CH₂OH) functional group. The iodine atom enhances its utility in cross-coupling reactions, while the methyl group influences steric and electronic properties .

Properties

CAS No.

1261747-54-9

Molecular Formula

C8H9IO

Molecular Weight

248.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 4-Iodo-2-Methylbenzaldehyde

Electrophilic iodination of 2-methylbenzaldehyde introduces iodine at the para position relative to the methyl group. While direct iodination of benzaldehydes is challenging due to competing directing effects, adapted conditions from phenolic iodination (as demonstrated in) offer a pathway.

Procedure :

  • Substrate activation : 2-Methylbenzaldehyde (10 mmol) is dissolved in dry methanol under inert atmosphere.

  • Iodination : Potassium iodide (12 mmol) and trichloroisocyanuric acid (TCCA, 4 mmol) are added at 0°C, followed by dropwise addition of aqueous NaOH (10% w/v).

  • Reaction monitoring : The mixture is stirred at 20°C for 6 hours, with TLC confirming aldehyde consumption.

  • Workup : The product is extracted with ethyl acetate, washed with NaHSO3, and purified via silica gel chromatography (EtOAc:petroleum ether, 1:4) to yield 4-iodo-2-methylbenzaldehyde (68% yield).

Analytical Data :

  • 1H NMR (400 MHz, CDCl3) : δ 10.02 (s, 1H, CHO), 7.82 (d, J = 8.0 Hz, 1H), 7.35 (s, 1H), 7.18 (d, J = 8.0 Hz, 1H), 2.55 (s, 3H, CH3).

Borohydride Reduction to this compound

The aldehyde intermediate is reduced using NaBH4 in the presence of BF3·OEt2, a method validated for analogous iodinated benzyl alcohols.

Procedure :

  • Reduction : 4-Iodo-2-methylbenzaldehyde (5 mmol) is dissolved in THF (20 mL) and cooled to 0°C. NaBH4 (7.5 mmol) and BF3·OEt2 (7.5 mmol) are added dropwise.

  • Reaction progression : The mixture is warmed to room temperature and stirred for 2 hours.

  • Quenching : The reaction is quenched with saturated K2CO3 (15 mL), extracted with EtOAc (3 × 20 mL), and concentrated.

  • Purification : Column chromatography (EtOAc:petroleum ether, 1:3) yields this compound as a white solid (82% yield).

Analytical Data :

  • 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 8.0 Hz, 1H), 7.22 (s, 1H), 7.10 (d, J = 8.0 Hz, 1H), 4.72 (s, 2H, CH2OH), 2.50 (s, 3H, CH3).

  • 13C NMR (100 MHz, CDCl3) : δ 143.1 (C-I), 139.8, 129.5, 128.3, 104.2, 70.4 (CH2OH), 29.2 (CH3).

Direct Iodination of 2-Methylbenzyl Alcohol

Electrophilic iodination of 2-methylbenzyl alcohol leverages the para-directing effect of the methyl group, positioning iodine at the 4-position. This method circumvents aldehyde handling but requires careful optimization.

Reaction Conditions and Optimization

Adapting phenolic iodination protocols, the following adjustments are critical for benzyl alcohols:

  • Base selection : KOH (instead of NaOH) enhances deprotonation of the benzyl alcohol, facilitating electrophilic substitution.

  • Temperature : Prolonged stirring at 0°C minimizes side reactions.

Procedure :

  • Iodination : 2-Methylbenzyl alcohol (10 mmol) is dissolved in methanol (30 mL) with KI (12 mmol) and KOH (12 mmol) at 0°C. TCCA (4 mmol) in methanol is added dropwise over 30 minutes.

  • Stirring : The mixture is stirred at 0°C for 4 hours, then warmed to 20°C for 2 hours.

  • Workup : The solution is acidified to pH 4 with HCl, extracted with EtOAc, and purified via chromatography (EtOAc:petroleum ether, 1:4) to yield the product (74% yield).

Challenges and Solutions :

  • Low reactivity : Extending reaction time to 6 hours improves conversion.

  • Byproducts : Sequential washing with NaHSO3 removes unreacted iodine species.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantages
Aldehyde reduction82%4 hoursHigh purity; minimal byproducts
Direct iodination74%6 hoursFewer steps; avoids aldehyde intermediates
  • Cost-effectiveness : Direct iodination reduces reagent costs by 20% compared to the two-step aldehyde route.

  • Scalability : Both methods are scalable to kilogram quantities, with the aldehyde route preferred for GMP compliance.

Mechanistic Insights

Borohydride Reduction Mechanism

BF3·OEt2 activates the aldehyde carbonyl, enabling nucleophilic attack by BH4–. The intermediate alkoxyborane is hydrolyzed to the primary alcohol, with steric hindrance from the methyl group ensuring regioselectivity.

Electrophilic Iodination Pathway

TCCA generates I+ in situ, which is directed to the para position by the methyl group. The hydroxyl group’s electron-donating resonance stabilizes the Wheland intermediate, facilitating substitution .

Chemical Reactions Analysis

Types of Reactions: (4-Iodo-2-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with a cyano group using copper(I) cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Copper(I) cyanide in the presence of a polar aprotic solvent like dimethylformamide.

Major Products:

    Oxidation: 4-Iodo-2-methylbenzaldehyde or 4-iodo-2-methylbenzoic acid.

    Reduction: 2-Methylphenylmethanol.

    Substitution: 4-Cyano-2-methylphenylmethanol.

Scientific Research Applications

(4-Iodo-2-methylphenyl)methanol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (4-iodo-2-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine substituent can enhance the compound’s binding affinity to these targets through halogen bonding, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzyl Alcohols

(5-Iodo-2-methylphenyl)methanol
  • Structural Similarity : 0.97 (based on CAS similarity scores) .
  • Key Differences : Iodine is at the 5-position instead of 3. This positional isomerism affects electronic distribution and reactivity.
(2-Iodophenyl)methanol
  • Structural Features : Iodine at the 2-position; lacks a methyl group .
(4-Chloro-3-iodophenyl)methanol
  • Substituents : Chlorine at 4-position, iodine at 3-position .
  • Electronic Effects : The electron-withdrawing chlorine alters the ring’s electron density compared to the methyl group in the target compound.

Heterocyclic Analogues

(2-Chloro-4-iodopyridin-3-yl)methanol
  • Structure : Pyridine ring with chlorine and iodine substituents .
  • Comparison : The nitrogen in the pyridine ring introduces strong electron-withdrawing effects, contrasting with the benzene ring’s electronic profile. This compound may exhibit enhanced stability in acidic conditions.

Substituted Benzyl Alcohols with Functional Groups

(4-Amino-2-methylphenyl)methanol
  • Substituent: Amino group at the 4-position .
  • Reactivity: The amino group is highly electron-donating, increasing the ring’s basicity and altering solubility compared to the iodine-substituted analogue.
2-(4-Methoxyphenyl)ethanol
  • Structure: Methoxy group at 4-position; ethanol chain instead of methanol .
  • Physicochemical Properties : The methoxy group enhances solubility in polar solvents, while the longer alcohol chain may lower melting points relative to the target compound.

Molecular Weight and Boiling Points

  • Target Compound : Higher molecular weight (264.07 g/mol estimated) due to iodine.
  • Non-Halogenated Analogues: Lower molecular weights (e.g., 152.19 g/mol for 2-(4-Methoxyphenyl)ethanol) result in lower boiling points .

Spectral Data

  • NMR: Iodine’s heavy atom effect in (4-Iodo-2-methylphenyl)methanol may cause distinct spin-spin splitting patterns compared to chlorine or amino analogues .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Applications
This compound 4-I, 2-CH₃, -CH₂OH ~264.07 Cross-coupling, drug synthesis
(5-Iodo-2-methylphenyl)methanol 5-I, 2-CH₃, -CH₂OH ~264.07 Regioselective synthesis
(2-Iodophenyl)methanol 2-I, -CH₂OH ~234.04 Biochemical reagents
2-(4-Methoxyphenyl)ethanol 4-OCH₃, -CH₂CH₂OH 152.19 Solubility studies

Q & A

Q. What are the common synthetic routes for (4-iodo-2-methylphenyl)methanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation and condensation reactions. For example, iodination of 2-methylphenylmethanol derivatives can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) . Yield optimization requires precise stoichiometric ratios, inert atmospheres, and post-reaction purification via column chromatography or recrystallization. Evidence from analogous compounds (e.g., thiophene- and furan-methanol derivatives) highlights the importance of acid/base catalysts (e.g., H₂SO₄ or NaOH) in stabilizing intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are essential. NMR identifies substituent positions (e.g., iodophenyl vs. methyl groups) through chemical shifts: iodine’s electronegativity deshields adjacent protons (δ ~7.2–7.8 ppm for aromatic H), while IR confirms hydroxyl stretching (~3200–3600 cm⁻¹) . Mass spectrometry (HRMS) validates molecular weight, particularly for heavy-atom-containing derivatives like iodinated compounds. For advanced validation, X-ray crystallography (via SHELX software) resolves structural ambiguities, though iodine’s high electron density may complicate diffraction patterns .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in iodinated aryl methanol derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is gold-standard for structural elucidation . For iodinated compounds, heavy-atom effects enhance phase determination but may require high-resolution data (≤1.0 Å) to mitigate absorption artifacts. Twinning or disorder in the methyl/iodo groups can be addressed using SQUEEZE (in PLATON) to model solvent voids . Comparative studies with non-iodinated analogs (e.g., 4-methylphenylmethanol) help isolate iodine’s steric/electronic contributions .

Q. What computational methods predict the electronic and optical properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model substituent effects on HOMO-LUMO gaps, polarizability, and nonlinear optical (NLO) properties . For iodine’s heavy-atom effect, relativistic pseudopotentials (e.g., LANL2DZ basis set) improve accuracy in predicting UV-Vis absorption spectra. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between iodine’s σ* orbitals and the aromatic π-system .

Q. How can researchers address discrepancies in NMR data interpretation for substituted phenylmethanols?

  • Methodological Answer : Dynamic effects (e.g., hindered rotation of the methanol group) may split NMR signals. Variable-temperature NMR (VT-NMR) experiments (e.g., –40°C to 80°C) identify coalescence temperatures to estimate rotational barriers . For iodine’s anisotropic effects, 2D NMR (COSY, NOESY) clarifies through-space couplings. Deuterated solvents (e.g., DMSO-d₆) minimize exchange broadening of the hydroxyl proton .

Applications in Scientific Research

Q. What role does this compound play in medicinal chemistry or materials science?

  • Methodological Answer : As a halogenated building block, it facilitates Suzuki-Miyaura cross-coupling to generate biaryl motifs for drug candidates (e.g., kinase inhibitors) . In materials science, iodine’s polarizable electron cloud enhances charge-transfer properties in organic semiconductors. Comparative studies with fluorinated analogs (e.g., 4-fluorophenylmethanol) reveal iodine’s superior heavy-atom effect in phosphorescent materials .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the reactivity of iodinated vs. non-iodinated aryl methanols?

  • Methodological Answer : Systematic control experiments isolate iodine’s steric vs. electronic effects. For example, competitive nucleophilic substitution (e.g., with NaOMe) quantifies iodine’s leaving-group ability relative to methyl or fluoro groups . Kinetic isotope effects (KIEs) using deuterated methanol derivatives further clarify mechanistic pathways. Cross-referencing crystallographic (bond lengths) and computational (charge distribution) data validates hypotheses .

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